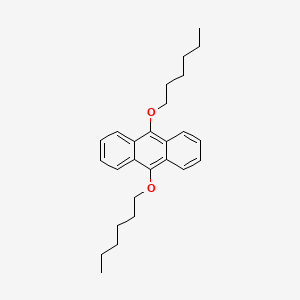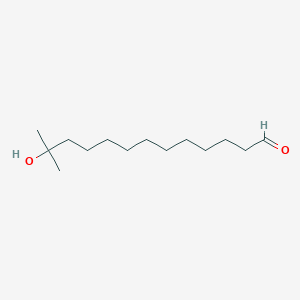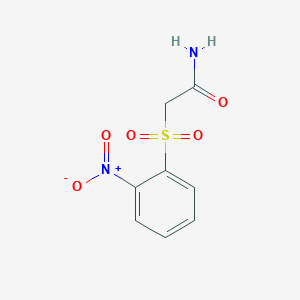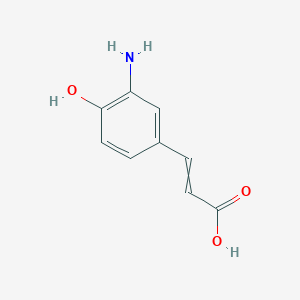![molecular formula C14H16O5 B14361946 3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione CAS No. 92544-99-5](/img/structure/B14361946.png)
3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an oxolane ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3-methyloxolane-2,5-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine.
3-(3,4-Dimethoxyphenyl)propanoic acid: A phenylpropanoic acid derivative.
3-(3,4-Dimethoxyphenyl)-L-alanine: An amino acid derivative.
Uniqueness
3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione is unique due to its oxolane ring structure, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
92544-99-5 |
|---|---|
Fórmula molecular |
C14H16O5 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
3-[(3,4-dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione |
InChI |
InChI=1S/C14H16O5/c1-14(8-12(15)19-13(14)16)7-9-4-5-10(17-2)11(6-9)18-3/h4-6H,7-8H2,1-3H3 |
Clave InChI |
HUKBIKIVJSVJCE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)OC1=O)CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



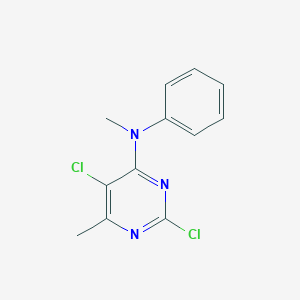
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
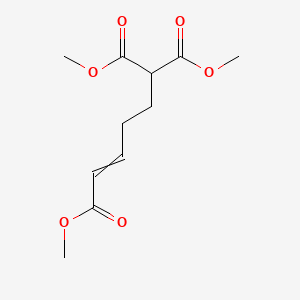

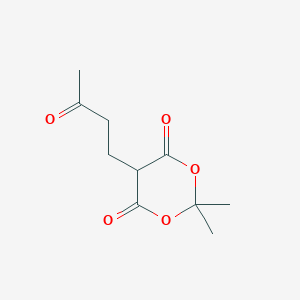
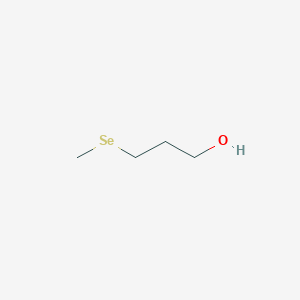

![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
